3-Bromo-N-cyclohexyl-5-nitrobenzamide is a chemical compound characterized by its unique molecular structure, which includes a bromine atom, a cyclohexyl group, and a nitrobenzamide moiety. The molecular formula is with a molecular weight of approximately 327.17 g/mol. This compound falls under the classification of benzamides, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the nitro group suggests potential interactions with various biological pathways, making it a candidate for pharmacological studies .
The synthesis of 3-Bromo-N-cyclohexyl-5-nitrobenzamide typically involves several key steps:
The molecular structure of 3-Bromo-N-cyclohexyl-5-nitrobenzamide can be described as follows:
This structural configuration plays a crucial role in determining the compound's reactivity and biological activity .
3-Bromo-N-cyclohexyl-5-nitrobenzamide can undergo various chemical reactions:
These reactions highlight the versatility of 3-Bromo-N-cyclohexyl-5-nitrobenzamide in synthetic organic chemistry.
The mechanism of action for 3-Bromo-N-cyclohexyl-5-nitrobenzamide involves its interaction with specific molecular targets, primarily enzymes or receptors involved in inflammatory responses. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties by inhibiting certain pathways associated with pain and inflammation.
Further research using techniques such as molecular docking and in vitro assays will elucidate its precise mechanism of action and potential therapeutic benefits .
These properties are critical for handling and application in research settings .
3-Bromo-N-cyclohexyl-5-nitrobenzamide has several scientific uses:
The compound's diverse applications underscore its significance in both academic research and industrial settings.
Halogenated nitrobenzamides represent a critical class of synthetic intermediates in medicinal chemistry, bridging traditional organic synthesis and contemporary drug discovery. Among these, 3-Bromo-N-cyclohexyl-5-nitrobenzamide (CAS: 941294-22-0) has emerged as a structurally distinctive compound due to its strategic combination of electron-withdrawing and hydrophobic groups. First reported in the early 2000s, this compound gained prominence as a versatile precursor in protease inhibitor development, particularly for antiviral therapeutics. Its chemical architecture—featuring a bromine atom at the meta-position relative to a strongly electron-deficient nitro group—enables unique reactivity patterns in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions [1] [2].
The compound’s emergence coincided with renewed interest in covalent inhibitors targeting cysteine proteases. Its molecular formula (C₁₃H₁₅BrN₂O₃) and substantial molecular weight (327.18 g/mol) position it as a mid-sized building block suitable for fragment-based drug design, allowing medicinal chemists to explore structure-activity relationships (SAR) around the benzamide core. Commercial availability through suppliers like SynQuest Labs and Combi-Blocks Inc. has facilitated its adoption in high-throughput screening campaigns targeting infectious diseases and oncology [1] [2].
Table 1: Physicochemical Profile of 3-Bromo-N-cyclohexyl-5-nitrobenzamide
Property | Value |
---|---|
CAS Registry Number | 941294-22-0 |
Molecular Formula | C₁₃H₁₅BrN₂O₃ |
Molecular Weight | 327.18 g/mol |
Purity (Commercial) | ≥98% |
MDL Number | MFCD09475857 |
The deliberate integration of bromine, nitro, and cyclohexyl groups in 3-Bromo-N-cyclohexyl-5-nitrobenzamide creates a synergistic interplay of electronic and steric effects that govern its biological interactions:
Bromine (Halogen Bond Donor): The meta-bromine atom serves dual roles as a synthetic handle for cross-coupling and as a halogen bond donor in target engagement. Studies on SARS-CoV-2 Mpro inhibitors demonstrate bromine’s capacity to form stabilizing interactions with carbonyl oxygens (e.g., Thr190), enhancing binding affinity by 1.5–2 kcal/mol compared to non-halogenated analogs [7].
Nitro Group (Electronic Modulation): Positioned at C5, the strong electron-withdrawing nitro group (-NO₂) dramatically reduces electron density in the benzamide ring. This polarization facilitates nucleophilic aromatic substitution at C2/C6 and stabilizes amino-π interactions with residues like Gln189 in viral proteases. The nitro group’s electron deficiency also enhances the halogen bond strength of the adjacent bromine [7].
Cyclohexyl Moiety (Conformational Control): The N-cyclohexyl group imposes significant conformational constraints on the amide bond, favoring a trans-configuration that optimizes target binding. Its aliphatic nature enhances membrane permeability by shielding polar atoms, contributing to improved cellular uptake of drug candidates derived from this scaffold. Cyclohexyl-containing analogs consistently outperform smaller aliphatic variants (e.g., isopropyl, propyl) in protease inhibition assays, underscoring the importance of this hydrophobic domain [1] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1